molecular formula C8H9ClFNO B13273530 2-(1-Aminoethyl)-6-chloro-4-fluorophenol

2-(1-Aminoethyl)-6-chloro-4-fluorophenol

Cat. No.: B13273530
M. Wt: 189.61 g/mol
InChI Key: UVXUFPLCUZBOSL-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-6-chloro-4-fluorophenol is an organic compound that features a phenol group substituted with an aminoethyl group, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-chloro-4-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluorophenol and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction. The temperature and pH are carefully monitored to ensure optimal yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-chloro-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminoethyl)-6-chloro-4-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-chloro-4-fluorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various biochemical reactions. The chlorine and fluorine atoms may enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminoethyl)-4-chlorophenol
  • 2-(1-Aminoethyl)-6-fluorophenol
  • 2-(1-Aminoethyl)-4-fluorophenol

Uniqueness

2-(1-Aminoethyl)-6-chloro-4-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-(1-aminoethyl)-6-chloro-4-fluorophenol

InChI

InChI=1S/C8H9ClFNO/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-4,12H,11H2,1H3

InChI Key

UVXUFPLCUZBOSL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC(=C1)F)Cl)O)N

Origin of Product

United States

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